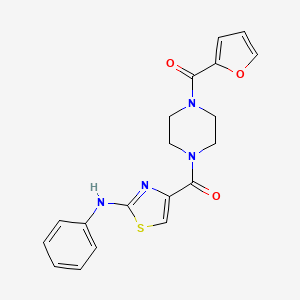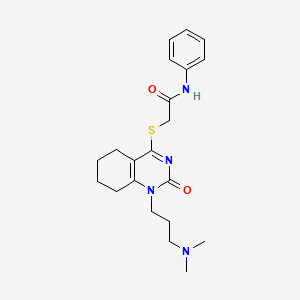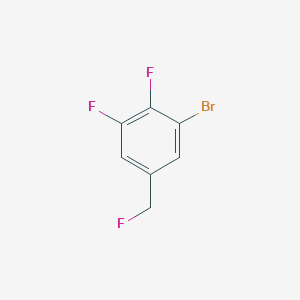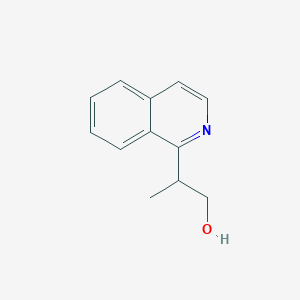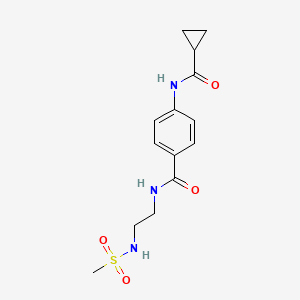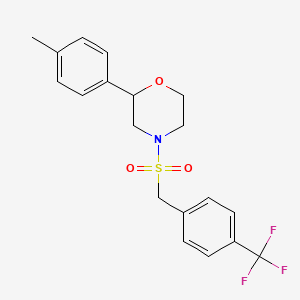
2-(p-Tolyl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Tolyl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)morpholine is a useful research compound. Its molecular formula is C19H20F3NO3S and its molecular weight is 399.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
An unexpected reaction involving sulfur dioxide and a morpholine derivative under copper(i) bromide catalysis led to the formation of benzo[b]thiophene 1,1-dioxides, showcasing the compound's potential in chemical synthesis and structural diversity (Luo et al., 2015). Furthermore, the crystal and molecular structure of similar sulfonamides have been elucidated, contributing to the understanding of their chemical properties and potential applications in various fields (Remko et al., 2010).
Modulation of Antibiotic Activity
The modulation of antibiotic activity against multidrug-resistant strains by sulfonamides, including those with morpholine groups, highlights the potential for developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance (Oliveira et al., 2015).
Anion-Exchange Membranes for Electrochemical Applications
Innovations in anion-exchange blend membranes, incorporating morpholinium-functionalized polymers, demonstrate the compound's relevance in enhancing the properties of membranes used in electrochemical applications, such as alkaline fuel cells. These advancements underline the potential for improving energy conversion and storage technologies (Morandi et al., 2015).
Organic Synthesis and Catalysis
The use of morpholine derivatives in various organic reactions, such as the synthesis of o-sulfamidotriazobenzenes and the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines, showcases their versatility and utility in organic synthesis and catalysis. These studies provide insights into the mechanisms and efficiencies of such reactions, with implications for the synthesis of complex organic molecules (Katritzky et al., 2007); (Nematollahi & Esmaili, 2010).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase isoenzymes by aromatic sulfonamides, including morpholine derivatives, illustrates their potential in medicinal chemistry and drug design. Such inhibitors can be crucial for developing therapies for conditions where carbonic anhydrase activity is implicated (Supuran et al., 2013).
Biodegradable Polymer Synthesis
The synthesis of biodegradable polyesteramides with pendant functional groups, utilizing morpholine derivatives, highlights the potential for creating environmentally friendly materials with specific chemical functionalities. This research contributes to the development of sustainable materials science (Veld et al., 1992).
Propiedades
IUPAC Name |
2-(4-methylphenyl)-4-[[4-(trifluoromethyl)phenyl]methylsulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3S/c1-14-2-6-16(7-3-14)18-12-23(10-11-26-18)27(24,25)13-15-4-8-17(9-5-15)19(20,21)22/h2-9,18H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOIFZSHHGBGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CCO2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B3017708.png)
![2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine;hydrochloride](/img/structure/B3017710.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B3017711.png)
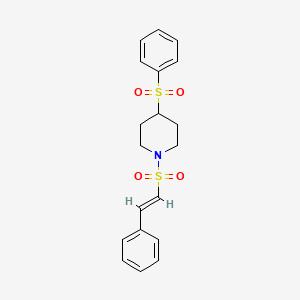
![9-(4-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3017714.png)

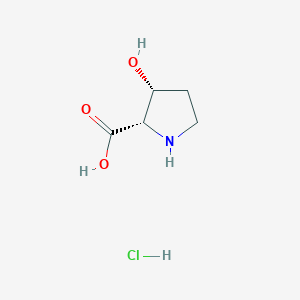
![3-((1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B3017717.png)
![N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide](/img/structure/B3017719.png)
